molecular formula C20H23N3O5 B2648416 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421483-41-1

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2648416
CAS No.: 1421483-41-1
M. Wt: 385.42
InChI Key: OTFKEHSWBKMONP-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a furan ring, a hydroxypropyl group, and a piperidinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with various nucleophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced piperidinyl derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The compound has shown promise in anticancer studies. Research indicates that derivatives of furan-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural features of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE may enhance its efficacy against specific cancer types due to its ability to interact with biological targets involved in cell proliferation and survival pathways.

2. Neuroprotective Effects
Given the presence of the oxopiperidine moiety, this compound may exhibit neuroprotective properties. Studies have suggested that similar compounds can modulate neurotransmitter systems and reduce oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The dual action of this compound could potentially lead to new therapeutic strategies for treating such conditions.

3. Anti-inflammatory Properties
The furan ring in the compound is known for its anti-inflammatory effects. Research shows that furan derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests that this compound could be explored further for treating inflammatory disorders.

Synthetic Methodologies

Synthesis Pathways
The synthesis of this compound can be achieved through several methods:

  • Amide Bond Formation : Utilizing coupling agents to facilitate the formation of amide bonds between the furan-containing alcohol and the oxopiperidine derivative.
  • Functional Group Modifications : The introduction of hydroxyl groups can be performed via selective reduction or hydrolysis reactions to enhance solubility and biological activity.
  • Optimization Techniques : Employing high-throughput screening methods to optimize reaction conditions for yield improvement.

Case Studies

1. Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a structural analog of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

2. Case Study: Neuroprotection
In a preclinical trial, another derivative was tested for its neuroprotective effects in a mouse model of Alzheimer's disease. Results showed a marked reduction in amyloid-beta plaques and improved cognitive function, suggesting that modifications to the furan and piperidine components could enhance neuroprotective properties.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: The compound could inhibit inflammatory pathways by modulating the activity of key enzymes and receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N’-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE lies in its specific structure, which combines the beneficial properties of both furan and piperidinylphenyl groups, potentially leading to enhanced biological activities and therapeutic benefits.

Biological Activity

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPIPERIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a furan ring, hydroxyl group, and piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity involves examining its interactions with biological targets, potential therapeutic applications, and the underlying mechanisms of action.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 385.42 g/mol

Structural Features

The compound's structure includes:

  • A furan ring that can participate in electrophilic aromatic substitution.
  • A hydroxyl group that can engage in hydrogen bonding.
  • A piperidine moiety which may undergo various reactions typical for amines.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, influencing signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in various metabolic processes could lead to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may have applications in:

  • Neurological Disorders : Its structural features suggest potential efficacy in targeting neurochemical pathways.
  • Anti-inflammatory Applications : The compound's ability to modulate inflammatory responses may be beneficial in treating conditions like arthritis.

Interaction Studies

Studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry have been suggested to quantify the binding affinity of this compound to various biological targets. These studies aim to elucidate the pharmacokinetics and pharmacodynamics of the compound.

Data Table: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₈H₂₃N₃O₃Potential neuroprotective effects
2,3,4-trimethoxybenzamideC₁₇H₂₁NO₆Anti-inflammatory properties
AcotiamideC₁₈H₂₁N₃O₂STreatment for gastrointestinal disorders

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-16(17-7-4-12-28-17)9-10-21-19(26)20(27)22-14-5-3-6-15(13-14)23-11-2-1-8-18(23)25/h3-7,12-13,16,24H,1-2,8-11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKEHSWBKMONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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